2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride
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Overview
Description
“2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride” is a chemical compound with the molecular formula C6H12N2O . It is also known as 2-Pyrrolidineacetamide . The pyrrolidine ring in this compound is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to an acetamide group . The molecular weight of the compound is 128.17200 .Scientific Research Applications
Synthesis and Derivative Formation
- Fused Imidazoles Synthesis : A method for synthesizing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives through dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been developed. This synthesis pathway facilitates the creation of various derivatives, highlighting the compound's utility in complex organic synthesis processes (Kavina, Sizov, & Yakovlev, 2018).
Corrosion Inhibition
- Corrosion Inhibitors : Research on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives demonstrates their effectiveness as corrosion inhibitors. These compounds, synthesized through amidation reactions, showed significant inhibition efficiencies in steel coupons in acidic and mineral oil media, underlining their potential in corrosion prevention applications (Yıldırım & Cetin, 2008).
Oxidation Reactivity
- Oxidation Reactivity Channels : The chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides has been explored, revealing various products depending on the oxidant and conditions. This research provides insights into the reactivity of similar compounds, which could be pivotal for developing new synthetic methodologies or materials (Pailloux et al., 2007).
Heterocyclic Compound Synthesis
- Thiazolidine Derivatives : The use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions with oxalyl chloride has been shown to yield new heterocyclic assemblies – 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones. This method offers a novel approach for synthesizing heterocyclic compounds, which are of significant interest in pharmaceutical and materials science (Obydennov et al., 2017).
Metal Ion Complexation
- Metal Ion Complexes : Studies have described the synthesis and characterization of metal ion complexes involving 2-Hydroxy-N-pyridin-2-ylmethyl-acetamide, which demonstrated varied biological activities. Such research underscores the importance of these compounds in developing new materials with potential biomedical applications (Karim, Ali, & Musa, 2005).
Future Directions
The pyrrolidine ring, a key feature of “2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride”, is a versatile scaffold in drug discovery . Future research could focus on designing new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of novel drugs for the treatment of various diseases .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring structure are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring is a common feature in many bioactive molecules, suggesting that this compound could potentially interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring structure in many bioactive compounds suggests that this compound could have diverse biological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can affect the action of many compounds .
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHUUCQYNRTNIL-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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